2-(p-Chlorophenoxy)-2-methyl-propionic acid succinimido ester
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrrolidinone ring and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 2-(4-chlorophenoxy)-2-methylpropanoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-(4-chlorophenoxy)-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the synthesis of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving oxidative stress and cellular signaling.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptor sites, or altering cellular redox states. These interactions can lead to changes in cellular function and signaling, which are of interest in both therapeutic and research contexts .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares the pyrrolidinone ring and has been studied for its anticonvulsant properties.
2-(4-chlorophenoxy)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylpropanamide: Similar in structure, this compound is used in research for its potential biological activities.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in multiple research fields highlight its versatility and importance.
Properties
Molecular Formula |
C14H14ClNO5 |
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Molecular Weight |
311.72 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C14H14ClNO5/c1-14(2,20-10-5-3-9(15)4-6-10)13(19)21-16-11(17)7-8-12(16)18/h3-6H,7-8H2,1-2H3 |
InChI Key |
LXTZPUBQBVMCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)ON1C(=O)CCC1=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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